molecular formula C23H23ClN2O2 B248483 2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone

2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone

Cat. No. B248483
M. Wt: 394.9 g/mol
InChI Key: XRKUERLZDPBYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as NAP or NAP-1 and is a member of the piperazine family of compounds.

Mechanism of Action

The exact mechanism of action of 2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone is not fully understood. However, studies have shown that the compound acts as a selective serotonin reuptake inhibitor (SSRI) and a serotonin-norepinephrine reuptake inhibitor (SNRI). This means that the compound inhibits the reuptake of serotonin and norepinephrine, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is believed to be responsible for the compound's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone has several biochemical and physiological effects. The compound has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to an improvement in mood and a reduction in anxiety. In addition, the compound has also been shown to have antipsychotic effects, although the exact mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone in lab experiments is its ability to cross the blood-brain barrier. This makes it a potential drug delivery system for the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can cause liver damage and other adverse effects in animals.

Future Directions

There are several future directions for the study of 2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone. One potential direction is the development of this compound as an antidepressant and anxiolytic agent. Another potential direction is the development of this compound as a drug delivery system for the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone involves several steps. The first step involves the reaction of 4-chlorophenol with 4-nitrobenzyl chloride in the presence of a base to form 4-nitrobenzyl 4-chlorophenyl ether. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as tin (II) chloride. The third step involves the reaction of the amino group with naphthalen-1-ylmethylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as an antidepressant and anxiolytic agent. In addition, it has also been studied for its potential as an antipsychotic agent. The compound has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

Product Name

2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone

Molecular Formula

C23H23ClN2O2

Molecular Weight

394.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C23H23ClN2O2/c24-20-8-10-21(11-9-20)28-17-23(27)26-14-12-25(13-15-26)16-19-6-3-5-18-4-1-2-7-22(18)19/h1-11H,12-17H2

InChI Key

XRKUERLZDPBYKM-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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